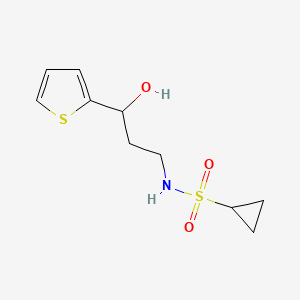![molecular formula C14H16N4O4 B2462870 N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1795296-23-9](/img/structure/B2462870.png)
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a 1,2,3-triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of piperonal with appropriate reagents.
Introduction of the Hydroxypropyl Group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with a hydroxypropylating agent under controlled conditions.
Formation of the 1,2,3-Triazole Ring: This is typically done via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Final Coupling: The final step involves coupling the triazole derivative with a carboxamide group using standard peptide coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted hydroxypropyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d][1,3]dioxole Derivatives: Compounds like 1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole.
Triazole Derivatives: Compounds such as 1-methyl-1H-1,2,3-triazole-4-carboxamide.
Uniqueness
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a triazole ring, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-14(20,7-15-13(19)10-6-18(2)17-16-10)9-3-4-11-12(5-9)22-8-21-11/h3-6,20H,7-8H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIWWWJDYTWFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=N1)C)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
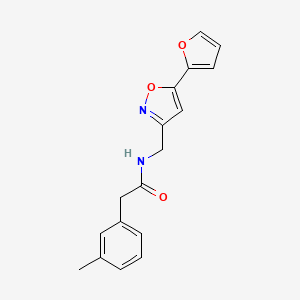
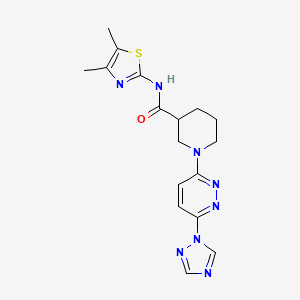
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide](/img/structure/B2462790.png)

![(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2462794.png)

![(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B2462799.png)

![N-{1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidin-4-yl}benzamide](/img/structure/B2462801.png)
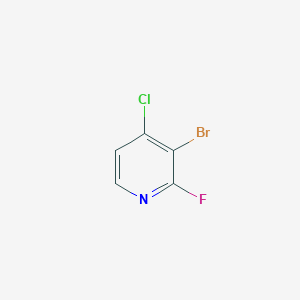
![4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide](/img/structure/B2462805.png)
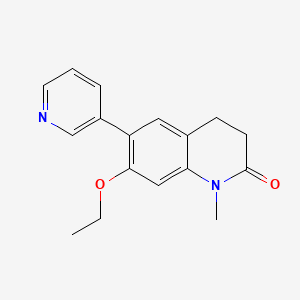
![2-Chloro-1-[3-(methylsulfonylmethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2462807.png)
